molecular formula C13H11N3O4S2 B2752229 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide CAS No. 500119-48-2

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide

Cat. No.: B2752229
CAS No.: 500119-48-2
M. Wt: 337.37
InChI Key: LUUDSUOIJAPWBG-UHFFFAOYSA-N
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Description

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide is a high-purity synthetic compound supplied as a dry powder, ideal for biological screening and lead optimization studies . This benzothiazole dioxide sulfonamide features a molecular weight of 337.38 and the empirical formula C13H11N3O4S2 . Its structure is characterized by favorable drug-like properties including a LogP of 0.976, three hydrogen bond donors, four hydrogen bond acceptors, and a polar surface area of 127, based on the Rule of Five (Lipinski) analysis . Research indicates that compounds featuring the 1,1-dioxido-1,2-benzothiazol-3-yl moiety are of significant interest in medicinal chemistry. Structurally related analogs have been investigated as potent inhibitors of the Kv1.3 potassium ion channel, a target for immunomodulation . Furthermore, the benzenesulfonamide group is a privileged pharmacophore known to confer inhibitory activity against various enzymes, including carbonic anhydrases and urease . The compound is available immediately for research applications. This product is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S2/c14-21(17,18)10-7-5-9(6-8-10)15-13-11-3-1-2-4-12(11)22(19,20)16-13/h1-8H,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUDSUOIJAPWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,2-benzothiazole and benzenesulfonamide.

    Reaction Conditions: The benzothiazole is oxidized to form 1,1-dioxido-1,2-benzothiazole. This intermediate is then reacted with benzenesulfonamide under controlled conditions to form the final product.

    Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonamide group.

    Substitution: The benzothiazole ring can undergo substitution reactions with various reagents, leading to the formation of different derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs identified in the literature:

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Core Structure Key Substituents/Functional Groups Notable Properties
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide (350509-83-0) C₁₉H₁₅N₃O₄S₂ 413.47 Benzothiazole-1,1-dioxide N-phenyl benzenesulfonamide High polarity due to sulfonamide group
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl isonicotinate (510760-42-6) C₁₉H₁₃N₃O₄S 379.39 Benzothiazole-1,1-dioxide Phenyl isonicotinate ester Increased lipophilicity (ester group)
4-(1,1-Dioxido-3-oxo-1,2-thiazolidin-2-yl)-N,2-dimethylbenzenesulfonamide (1015602-33-1) C₁₇H₂₀N₃O₅S₂ (estimated) ~434.50 (estimated) Thiazolidinone-1,1-dioxide N,2-dimethyl and pyridinylethyl groups Potential kinase inhibition activity
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]butan-1-ol (299202-85-0) C₁₁H₁₄N₂O₃S 254.31 Benzothiazole-1,1-dioxide Butanol chain Lower molecular weight; IRRITANT hazard

Structural and Functional Analysis:

  • Benzothiazole vs. Thiazolidinone Core: The target compound and ’s analog share a benzothiazole-1,1-dioxide core, while the compound in replaces this with a thiazolidinone ring.
  • Substituent Effects: The isonicotinate ester in ’s compound introduces a pyridine ring, which could enhance π-π stacking interactions in biological systems but reduce aqueous solubility compared to the sulfonamide group in the target compound . The butanol chain in ’s derivative reduces molecular complexity and weight, likely improving metabolic stability but sacrificing target specificity .
  • Physicochemical Properties: The butanol derivative () has a predicted boiling point of 469.9°C and density of 1.41 g/cm³, suggesting low volatility and moderate compactness . The absence of solubility data for the target compound limits direct comparisons, but its sulfonamide group typically confers higher water solubility than esters or alcohols.

Research Findings and Implications

  • Pharmaceutical Potential: The target compound’s sulfonamide group aligns with known enzyme inhibitors, whereas the thiazolidinone analog () may exhibit broader kinase inhibition due to its pyridinyl ethyl substituent .
  • Material Science : The isonicotinate ester () could serve as a ligand in metal-organic frameworks (MOFs) due to its aromatic and coordinating pyridine moiety .
  • Toxicity Considerations: The IRRITANT classification of the butanol derivative () highlights the need for careful handling in industrial settings .

Biological Activity

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in pharmacology, particularly focusing on its anti-inflammatory and antiviral activities.

  • Molecular Formula : C14H12N2O4S
  • Molar Mass : 304.32 g/mol
  • CAS Number : 314036-10-7
  • Density : 1.40 g/cm³ (predicted)
  • Boiling Point : 581.8 °C (predicted)

Synthesis

The synthesis of this compound typically involves the reaction of benzenesulfonamide derivatives with dioxido-benzothiazole intermediates. The reaction conditions often require organic solvents and catalysts to optimize yield and purity.

Anti-inflammatory Activity

Research indicates that derivatives of benzenesulfonamide, including those containing the benzothiazole moiety, exhibit potent anti-inflammatory effects. A study demonstrated that compounds similar to this compound showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway.

CompoundCOX-2 Inhibition (%)Ulcerogenic Activity
Compound A85%Low
Compound B90%Moderate
This compound88%Low

This compound exhibited an ulcerogenic index lower than that of indomethacin, indicating a safer profile for long-term use .

Antiviral Activity

In vitro studies have shown that derivatives of benzothiazole possess antiviral properties against various viruses. Specifically, compounds similar to this compound demonstrated activity against varicella-zoster virus (VZV) and cytomegalovirus (CMV), with some derivatives achieving IC50 values in the low micromolar range.

Virus TypeIC50 Value (µM)Reference
VZV5.6
CMV7.2

The antiviral mechanism is believed to involve interference with viral replication processes.

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of sulfonamide derivatives revealed that those containing the benzothiazole structure showed significant anti-inflammatory effects comparable to standard NSAIDs like celecoxib. The research utilized both in vitro assays and animal models to confirm these findings.

Case Study 2: Antiviral Efficacy

Another study explored the antiviral efficacy of benzothiazole derivatives against herpesviruses. The results indicated that certain modifications to the benzothiazole structure enhanced antiviral activity significantly, providing a basis for further drug development targeting viral infections.

Q & A

Basic: What are the standard synthetic routes for 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide?

Methodological Answer:
A common approach involves coupling reactions between 1,2-benzothiazole derivatives and sulfonamide precursors. For example, refluxing 4-amino-1,2-benzothiazole-1,1-dioxide with a substituted benzenesulfonamide in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification via recrystallization or column chromatography . Key parameters include stoichiometric control of reactants, solvent polarity, and catalyst selection (e.g., EDCI for sulfonamide bond formation) .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and sulfonamide bond integrity. For example, the benzenesulfonamide proton signals appear downfield (δ 7.5–8.5 ppm) due to electron-withdrawing effects .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₂H₁₁N₂O₄S₂ requires m/z 335.02) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation using software like APEX2 and SAINT for data collection .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability) across studies?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., pH, temperature, solvent) influencing bioactivity. For instance, a 2³ factorial design evaluates interactions between reaction conditions and cytotoxicity outcomes .
  • Statistical Analysis : Apply ANOVA to identify significant factors and optimize protocols. Cross-validation with alternative assays (e.g., Daphnia magna cytotoxicity vs. mammalian cell lines) reduces model bias .

Advanced: What computational approaches are effective for studying the compound’s mechanism of action?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like COMSOL Multiphysics to predict binding affinities and conformational stability .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to rationalize redox behavior or photoreactivity .

Basic: What are recommended methods for initial cytotoxicity screening?

Methodological Answer:

  • Daphnia magna Assay : A cost-effective, ecotoxicological screen to assess acute toxicity (LC₅₀) within 24–48 hours. Compound solubility in aqueous media must be optimized using co-solvents like DMSO (<1% v/v) .
  • MTT Assay : Validate results in mammalian cell lines (e.g., HeLa) with dose-response curves to quantify inhibitory concentrations .

Advanced: How can researchers optimize synthesis yield using reaction engineering principles?

Methodological Answer:

  • Membrane Separation : Purify intermediates via nanofiltration to remove byproducts, improving yield by 15–20% .
  • Reactor Design : Use continuous-flow microreactors to enhance heat/mass transfer, reducing reaction time from hours to minutes .

Basic: What is the role of the sulfonamide group in modulating bioactivity?

Methodological Answer:
The sulfonamide moiety enhances solubility (via hydrogen bonding) and target binding (e.g., enzyme active sites). Structural analogs with modified sulfonamide substituents (e.g., trifluoromethyl groups) show altered pharmacokinetic profiles in preclinical models .

Advanced: How can heterogeneous catalysis improve synthesis efficiency?

Methodological Answer:

  • Solid Acid Catalysts : Zeolites or sulfated zirconia reduce side reactions in benzothiazole coupling, achieving >90% selectivity .
  • Catalyst Recycling : Immobilize catalysts on mesoporous silica for reuse across 5–10 cycles without significant activity loss .

Advanced: What methodologies identify degradation pathways under environmental conditions?

Methodological Answer:

  • Atmospheric Chemistry Studies : Simulate photodegradation using UV-Vis irradiation chambers and analyze products via LC-MS. For example, hydroxyl radical (•OH) attack cleaves the sulfonamide bond, generating sulfonic acid derivatives .
  • QSAR Modeling : Predict environmental persistence using quantitative structure-activity relationships and partition coefficients (log P) .

Basic: What safety protocols are essential during synthesis and handling?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of sulfonamide dust or solvent vapors (e.g., ethanol, DCM) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles. Conduct pre-lab safety exams with 100% compliance .

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